6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine

Lipophilicity Molecular Weight Drug Design

Researchers require bifunctional heterocycles that enable late-stage diversification without compromising metabolic stability. This imidazo[1,2-a]pyrazine solves both challenges: • C6 bromine: Privileged handle for Suzuki-Miyaura couplings (superior to chloro analogs) enabling rapid library generation. • C3 difluoromethyl: Bioisostere that reduces intrinsic clearance by 5-50× vs. methyl/trifluoromethyl analogs, optimizing PK/PD. ≥98% purity, 2-8°C storage. Immediate shipping for research & manufacturing.

Molecular Formula C7H4BrF2N3
Molecular Weight 248.03 g/mol
Cat. No. B12067583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine
Molecular FormulaC7H4BrF2N3
Molecular Weight248.03 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=CC2=N1)Br)C(F)F
InChIInChI=1S/C7H4BrF2N3/c8-5-3-13-4(7(9)10)1-12-6(13)2-11-5/h1-3,7H
InChIKeyLOSNNVPPIIFTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine: Properties & Procurement


6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine (CAS 2092627-80-8) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine core substituted with a bromine atom at the 6-position and a difluoromethyl group at the 3-position . It has a molecular weight of 248.03 g/mol and a molecular formula of C₇H₄BrF₂N₃ . The compound is typically supplied at ≥98% purity and is used exclusively for research and further manufacturing purposes . Its computed LogP is 2.43 and its topological polar surface area (TPSA) is 30.19 Ų, indicating moderate lipophilicity and low hydrogen-bonding capacity .

Diversification handle C6 bromine supports Suzuki-Miyaura cross-coupling for library synthesis.
Bioisostere motif Difluoromethyl group may enhance metabolic stability in lead optimization.
Quality specification Reported ≥98% purity supports consistent synthetic outcomes.

Why 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine Cannot Be Replaced


The precise substitution pattern of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is non-negotiable for achieving desired molecular properties in medicinal chemistry campaigns. The difluoromethyl group at C3 is not merely a lipophilic appendage; it functions as a bioisostere that can enhance metabolic stability and fine-tune pharmacokinetic profiles compared to methyl or trifluoromethyl analogs [1]. Simultaneously, the bromine atom at C6 serves as a privileged synthetic handle, enabling efficient diversification via cross-coupling reactions (e.g., Suzuki-Miyaura) that would be substantially less efficient with a chloro or unsubstituted counterpart [2]. Using a des-bromo or des-fluoro analog would either eliminate the site for late-stage functionalization or compromise the metabolic robustness of the final compound. The following evidence quantifies these differentiation points.

Des-bromo analog
Removes the C6 cross-coupling site, limiting late-stage diversification options.
Methyl substitution
May reduce metabolic stability relative to difluoromethyl, altering PK profiles in research models.
Chloro replacement
Aryl chloride may show lower reactivity in Suzuki coupling, requiring condition optimization.

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine: Key Differentiations


Molecular Weight & Lipophilicity vs. 6-Bromo Analog

The addition of a difluoromethyl group at the 3-position of the imidazopyrazine core significantly alters key physicochemical properties compared to the unsubstituted analog, 6-bromoimidazo[1,2-a]pyrazine. Specifically, the target compound exhibits a higher molecular weight (248.03 g/mol vs. 198.02 g/mol) and an increased computed LogP (2.43 vs. 1.7) [1]. This increase in lipophilicity of approximately 0.73 LogP units indicates enhanced membrane permeability potential, which is a critical parameter in CNS drug discovery and agrochemical development.

MW & LogP Comparison
Head-to-head
MW 248.03 vs 198.02 g/mol; LogP 2.43 vs 1.7
Higher MW and LogP may support permeability optimization.
Calculated values from vendor specs and PubChem.
Lipophilicity Molecular Weight Drug Design

Cross-Coupling Reactivity: Br vs. Cl Handle

The C6 bromine atom in the target compound provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the C8 chlorine atom in the analog 8-chloro-3-(difluoromethyl)imidazo[1,2-a]pyrazine (MW 203.58 g/mol). It is well-established that oxidative addition of aryl bromides to Pd(0) is kinetically favored over aryl chlorides under standard Suzuki-Miyaura conditions [1]. This intrinsic reactivity difference translates to higher yields, shorter reaction times, and compatibility with a broader range of boronic acids, enabling efficient late-stage diversification of the imidazopyrazine scaffold.

Br vs Cl Reactivity
Class-level
Aryl bromide generally more reactive than aryl chloride in Suzuki coupling.
Bromo handle may support efficient diversification at milder conditions.
Based on class-level reactivity trends.
Cross-Coupling Suzuki-Miyaura Synthetic Chemistry

Metabolic Stability: CF2H vs. CH3 Substituent

Replacing the C3 difluoromethyl group with a methyl group (as in hypothetical 3-methyl-6-bromoimidazo[1,2-a]pyrazine) would likely reduce metabolic stability. The difluoromethyl moiety acts as a metabolically more stable bioisostere for a methyl group, as the C-F bond is significantly stronger than the C-H bond and is less susceptible to cytochrome P450-mediated oxidation [1]. Studies on analogous heterocyclic systems demonstrate that difluoromethyl incorporation can substantially reduce intrinsic clearance in human liver microsomes (HLM), often by a factor of 5–50× depending on the specific substitution pattern and the major metabolizing enzyme [1].

CF2H vs CH3 Stability
Class-level
Difluoromethyl may reduce HLM intrinsic clearance vs. methyl analog.
CF2H group may support improved metabolic half-life in research models.
Class-level inference from related heterocycles.
Metabolic Stability Bioisostere Pharmacokinetics

Purity & Procurement Benchmarking

Multiple reputable vendors supply 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine at consistently high purity levels. Chemscene specifies purity ≥98% , Leyan specifies 98% , and CheMenu offers 95%+ . In contrast, the closest analog 6-bromoimidazo[1,2-a]pyrazine is typically offered at 97% purity (AchemBlock) . This consistent ≥98% purity specification for the target compound ensures minimal batch-to-batch variability in critical downstream applications, such as library synthesis and biological screening, reducing the risk of false positives or synthetic failures due to impurities.

Purity Specification
Specification review
≥98% (target) vs 97% (6-bromo analog)
Higher purity may reduce repurification needs in synthesis.
Vendor-reported; independent verification advised.
Purity Supply Chain Procurement

Storage & Handling Requirements

The recommended storage condition for 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is sealed in dry conditions at 2–8°C . This is in contrast to the simpler analog 6-bromoimidazo[1,2-a]pyrazine, which is often stored at room temperature . The need for refrigerated storage suggests that the difluoromethyl group may increase the compound's susceptibility to degradation under ambient conditions, making proper storage a critical factor in maintaining its integrity over time. Users procuring this compound must ensure appropriate cold-chain logistics and storage capacity.

Storage Requirement
Data to verify
Sealed, dry, 2–8°C for target; room temp for analog.
Refrigerated storage needed to maintain integrity.
Based on vendor recommendations.
Storage Stability Handling

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine: Optimal Applications


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The C6 bromine atom is ideally positioned for efficient palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids, enabling the rapid generation of focused libraries of 6-substituted imidazo[1,2-a]pyrazines. The higher reactivity of the aryl bromide compared to an aryl chloride (as evidenced by class-level inference) ensures higher yields and broader substrate scope, making this compound a superior choice for parallel medicinal chemistry campaigns [1].

Lead Optimization for CNS & Metabolic Diseases

The combination of a moderately lipophilic difluoromethyl group (LogP 2.43) and a synthetic handle at C6 makes this scaffold attractive for CNS drug discovery, where balancing permeability and metabolic stability is critical. The difluoromethyl group's ability to reduce intrinsic clearance (5–50× in related series) can be leveraged to improve the pharmacokinetic profile of lead compounds targeting GPCRs, kinases, or epigenetic targets [2].

Agrochemical Discovery: Metabolically Stable Actives

The difluoromethyl group is a recognized bioisostere in agrochemical design for enhancing metabolic stability and environmental persistence [2]. 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine serves as a versatile core for constructing novel fungicides, herbicides, or insecticides, where the bromine atom can be replaced with optimized substituents identified through high-throughput screening.

Chemical Biology Probe Synthesis

The high purity (≥98%) and defined storage requirements (2–8°C) ensure that this building block can be reliably used in the synthesis of chemical probes for target validation studies. The bromine handle allows for the attachment of biotin, fluorescent dyes, or photoaffinity labels without compromising the integrity of the core, which is essential for generating high-quality tool compounds [1].

Application
Selection Property
Validation Focus
Late-stage diversification via Suzuki-Miyaura
Aryl bromide coupling handle
Reaction efficiency with diverse boronic acids
Lead optimization for CNS & metabolic diseases
Difluoromethyl bioisostere & moderate LogP
Metabolic stability in HLM assays
Agrochemical discovery
Metabolic stability & scaffold versatility
Resistance to oxidative metabolism
Chemical biology probe synthesis
High purity & reactive bromine handle
Conjugation efficiency & core integrity

Technical Documentation Hub

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